molecular formula C14H7FN2O4 B6400824 2-(3-Cyano-2-fluorophenyl)-4-nitrobenzoic acid CAS No. 1261992-24-8

2-(3-Cyano-2-fluorophenyl)-4-nitrobenzoic acid

Cat. No.: B6400824
CAS No.: 1261992-24-8
M. Wt: 286.21 g/mol
InChI Key: LGAQQUOEVMUGLB-UHFFFAOYSA-N
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Description

2-(3-Cyano-2-fluorophenyl)-4-nitrobenzoic acid is an organic compound with a molecular formula of C14H8FNO4. This compound is characterized by the presence of a cyano group, a fluorine atom, and a nitro group attached to a benzoic acid core. It is primarily used in research and development due to its unique chemical properties.

Preparation Methods

The synthesis of 2-(3-Cyano-2-fluorophenyl)-4-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 2-(3-Cyano-2-fluorophenyl)benzoic acid, which can be achieved using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(3-Cyano-2-fluorophenyl)-4-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, using oxidizing agents like potassium permanganate.

Common reagents and conditions for these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3-Cyano-2-fluorophenyl)-4-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and inhibition due to its functional groups.

    Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Cyano-2-fluorophenyl)-4-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and nitro groups can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or modulation of biological activity. The fluorine atom can enhance the compound’s stability and binding affinity.

Comparison with Similar Compounds

Similar compounds to 2-(3-Cyano-2-fluorophenyl)-4-nitrobenzoic acid include:

    2-(3-Cyano-2-fluorophenyl)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-(3-Cyano-2-fluorophenyl)nicotinic acid: Contains a pyridine ring instead of a benzoic acid moiety, altering its chemical properties and applications.

    3-Cyano-2-fluorophenylboronic acid: Contains a boronic acid group, which is useful in Suzuki coupling reactions.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and research applications.

Properties

IUPAC Name

2-(3-cyano-2-fluorophenyl)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7FN2O4/c15-13-8(7-16)2-1-3-10(13)12-6-9(17(20)21)4-5-11(12)14(18)19/h1-6H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAQQUOEVMUGLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689853
Record name 3'-Cyano-2'-fluoro-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261992-24-8
Record name 3'-Cyano-2'-fluoro-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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